molecular formula C11H8BrNO2 B1604215 Methyl 6-bromoquinoline-2-carboxylate CAS No. 623583-88-0

Methyl 6-bromoquinoline-2-carboxylate

Cat. No.: B1604215
CAS No.: 623583-88-0
M. Wt: 266.09 g/mol
InChI Key: SKSQECLLCVBRDD-UHFFFAOYSA-N
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Description

Methyl 6-bromoquinoline-2-carboxylate (CAS: 623583-88-0) is a brominated quinoline derivative with the molecular formula C₁₁H₈BrNO₂ and a molecular weight of 266.09 g/mol . It is characterized by a quinoline backbone substituted with a bromine atom at the 6-position and a methyl ester group at the 2-position. This compound is widely utilized as a pharmaceutical intermediate, particularly in cross-coupling reactions for drug synthesis due to the reactivity of its bromine substituent .

Preparation Methods

Preparation Methods of Methyl 6-bromoquinoline-2-carboxylate

Esterification of 6-Bromoquinoline-2-carboxylic Acid with Methanol

The primary and most documented method to prepare this compound involves direct esterification of 6-bromoquinoline-2-carboxylic acid using methanol under acidic catalysis.

Procedure Summary:

  • Reactants: 6-bromoquinoline-2-carboxylic acid, methanol, methanesulfonic acid (catalyst)
  • Reaction Conditions: Reflux in methanol with methanesulfonic acid for approximately 6 hours
  • Work-up: Neutralization with sodium bicarbonate solution, cooling, filtration, washing with water, and drying under vacuum
  • Yield: Approximately 85%

Detailed Reaction Steps:

Step Description Conditions Outcome
1 Mix 6-bromoquinoline-2-carboxylic acid (1.31 mol) with methanesulfonic acid (0.34 mol) in methanol (2 L) Reflux for 6 hours Formation of methyl ester
2 Treat the reaction mixture with sodium bicarbonate solution (0.34 mol) in water (350 mL) Stirring and slow cooling to 20°C Precipitation of product
3 Filter the suspension and wash the solid with water (1 L) Dry under vacuum at 50°C for 3 days Isolated this compound

Chemical Equation:

$$
\text{6-bromoquinoline-2-carboxylic acid} + \text{CH}3\text{OH} \xrightarrow[\text{6 h}]{\text{methanesulfonic acid, reflux}} \text{this compound} + \text{H}2\text{O}
$$

This method is straightforward and yields the product in high purity and good yield (85%) suitable for further synthetic applications.

Alternative Synthetic Routes

While the direct esterification is the most common, other synthetic strategies may involve:

  • Use of different acid catalysts such as sulfuric acid or p-toluenesulfonic acid
  • Employing coupling reagents or activating agents to facilitate ester formation
  • Use of methyl chloroformate or other methylating agents for esterification under milder conditions

However, these alternative methods are less documented specifically for this compound and may require additional purification steps.

Comparative Data Table of Preparation Method

Parameter Esterification with Methanol and Methanesulfonic Acid Notes / Comments
Starting Material 6-bromoquinoline-2-carboxylic acid Commercially available or synthesized
Catalyst Methanesulfonic acid Strong acid catalyst
Solvent Methanol Also reactant
Reaction Time 6 hours Reflux conditions
Temperature Reflux (approx. 65-70°C) Standard for methanol reflux
Work-up Sodium bicarbonate neutralization, filtration, washing Removes acid and by-products
Yield 85% High yield
Purity High (after washing and drying) Suitable for further synthesis
Drying Conditions Vacuum oven at 50°C for 3 days Ensures removal of residual solvents

Research Findings and Analysis

  • The esterification method using methanesulfonic acid as a catalyst is efficient, providing a high yield and purity product.
  • The use of sodium bicarbonate in the work-up step effectively neutralizes residual acid and facilitates precipitation of the product.
  • The prolonged drying under vacuum ensures removal of any residual moisture or solvents, which is critical for obtaining a stable product.
  • The reaction conditions (reflux in methanol) are mild and reproducible, making the method scalable for industrial applications.
  • Alternative catalysts or reagents may be explored for optimization but may introduce complexity or lower yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromoquinoline-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their potential as antitumor , antimicrobial , and anti-inflammatory agents. The compound's structural features allow it to interact with biological targets, making it suitable for drug development.

Key Applications in Drug Development

  • Anticancer Agents : Research indicates that quinoline derivatives can inhibit multidrug resistance proteins (MRP), which are often overexpressed in cancer cells. This compound has shown promise as a scaffold for designing MRP inhibitors, potentially enhancing the efficacy of existing chemotherapeutics .
  • Antimicrobial Activity : The compound's derivatives exhibit significant antimicrobial properties, making them candidates for treating bacterial infections .

Biological Evaluation

The biological activity of this compound has been evaluated through various studies, focusing on its interaction with specific proteins and enzymes.

Case Studies and Findings

  • A study on quinoline analogs demonstrated that modifications at the 6-position can enhance the inhibitory activity against MRP2, suggesting that this compound could be optimized for better therapeutic outcomes .
  • In another investigation, derivatives of this compound were tested against cancer cell lines, revealing varying degrees of cytotoxicity and suggesting a structure-activity relationship that could guide future drug design .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of 6-bromoquinoline-2-carboxylic acid with methanol under acidic conditions. This process yields a high purity product suitable for further applications.

Synthesis Overview

StepReactantsConditionsYield
16-Bromoquinoline-2-carboxylic acid, MethanolReflux with Methanesulfonic acid for 6 hours~85%
2Resulting mixture with Sodium bicarbonateStirred overnight at room temperatureFinal product

Mechanism of Action

The mechanism of action of methyl 6-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

  • Purity : Available at 95% purity (Combi-Blocks) .
  • Hazard Profile : Classified under GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Storage : Stable under dry conditions at room temperature .

Comparison with Structurally Similar Compounds

Positional Isomers of Brominated Quinoline Carboxylates

Positional isomers of methyl 6-bromoquinoline-2-carboxylate differ in the placement of the bromine atom and/or ester group on the quinoline ring, leading to distinct chemical and physical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity Key Differences
Methyl 6-bromoquinoline-3-carboxylate 1220418-77-8 C₁₁H₈BrNO₂ 266.09 Br at C6, COOCH₃ at C3 96% Altered electronic effects due to ester group position
Methyl 7-bromoquinoline-3-carboxylate 1001756-23-5 C₁₁H₈BrNO₂ 266.09 Br at C7, COOCH₃ at C3 95% Steric hindrance and reactivity differences
Methyl 6-bromoquinoline-8-carboxylate 1266728-34-0 C₁₁H₈BrNO₂ 266.09 Br at C6, COOCH₃ at C8 98% Proximity of substituents may influence ring stability

Key Findings :

  • The 8-carboxylate isomer (1266728-34-0) has higher purity (98%), suggesting better synthetic utility in precision applications .

Ester Group Variants

Replacing the methyl ester with bulkier groups alters solubility and steric properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ester Group Key Differences
Ethyl 6-bromoquinoline-2-carboxylate 1020572-61-5 C₁₂H₁₀BrNO₂ 280.12 Ethyl Increased lipophilicity for enhanced membrane permeability
tert-Butyl 6-bromoquinoline-2-carboxylate N/A C₁₄H₁₄BrNO₂ 308.17 tert-Butyl Greater steric hindrance, limiting reactivity in crowded environments

Key Findings :

  • Ethyl ester derivatives (e.g., 1020572-61-5) are preferred in pharmaceutical applications where lipid solubility is critical .
  • tert-Butyl esters (e.g., 308.17 g/mol) are less reactive in ester hydrolysis due to steric protection of the carbonyl group .

Non-Quinoline Analogues

Pyridine-based analogues exhibit distinct aromaticity and electronic properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Aromatic System Key Differences
Methyl 6-bromopicolinate 26218-75-7 C₇H₆BrNO₂ 216.03 Pyridine Reduced aromatic conjugation compared to quinoline
Methyl 5-bromo-1H-indole-2-carboxylate 210345-56-5 C₁₀H₇BrN₂O₂ 283.08 Indole Nitrogen in a five-membered ring alters electron distribution

Key Findings :

  • Pyridine derivatives (e.g., 26218-75-7) lack the fused benzene ring of quinoline, resulting in weaker π-π interactions in coordination chemistry .
  • Indole-based compounds (e.g., 210345-56-5) may exhibit enhanced biological activity due to the indole moiety’s affinity for neurotransmitter receptors .

Biological Activity

Methyl 6-bromoquinoline-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C_10H_8BrNO_2 and features a quinoline core with a bromine atom and a carboxylate group. The presence of these functional groups enhances its reactivity and potential as a pharmaceutical agent.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes by forming covalent bonds with active site residues, thus affecting metabolic pathways.
  • DNA Interaction : The compound is believed to intercalate into DNA, disrupting replication and transcription processes.
  • Antimicrobial Activity : It exhibits significant antimicrobial properties, targeting both Gram-positive and Gram-negative bacteria.

Biological Activity Overview

This compound has shown potential in various biological applications:

  • Antimicrobial : Effective against a range of bacterial strains.
  • Antiviral : Studies suggest activity against viruses, including Hepatitis B.
  • Anticancer : Demonstrated cytotoxic effects on cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundKey FeaturesBiological Activity
6-Bromo-4-hydroxyquinolineLacks ester functionalityLimited reactivity
Methyl 4-hydroxyquinoline-2-carboxylateNo bromine substituentReduced substitution reactions
6-Bromoquinoline-2-carboxylic acidNo hydroxyl group presentAffects oxidation-reduction reactions

Antimicrobial Activity

A study conducted on this compound demonstrated significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to established antibiotics.

Antiviral Activity

In vitro studies have shown that this compound can inhibit the replication of Hepatitis B virus (HBV). The compound was tested on human hepatoma cells, revealing an IC50 value that suggests potent antiviral activity at low concentrations.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction through DNA damage.

Case Studies

  • Antimicrobial Efficacy : A series of experiments showed that this compound effectively inhibited both Gram-positive and Gram-negative bacteria. Results are summarized in the table below:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli16
    Pseudomonas aeruginosa64
  • Hepatitis B Virus Inhibition : In vitro studies demonstrated that the compound significantly reduced HBV replication in HepG2 cells, with an IC50 value of approximately 5 µM.
  • Cytotoxicity in Cancer Cells : The cytotoxic effects were evaluated using MTT assays on various cancer cell lines. The results indicated that at concentrations of 10 µM, the compound reduced cell viability by over 70% in MCF-7 cells.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used for Methyl 6-bromoquinoline-2-carboxylate, and how do reaction conditions influence yields?

this compound is synthesized via multi-step reactions, often involving esterification and bromination. Key methodologies include:

  • Ultrasound-assisted synthesis : Enhances reaction efficiency by accelerating intermediate formation. For example, PEG-400 acts as a phase-transfer catalyst, and K₂CO₃ serves as a base in acetonitrile under reflux .
  • Methylation of carboxylic acid precursors : Reacting 6-bromoquinoline-2-carboxylic acid with methyl iodide in acetone, using K₂CO₃ to drive esterification .

Factors affecting yields :

  • Solvent polarity (e.g., acetone vs. acetonitrile).
  • Catalyst selection (e.g., PEG-400 improves miscibility).
  • Temperature control during reflux.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions.
    • HRMS : Validates molecular weight and isotopic patterns.
    • IR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
  • Crystallography :
    • X-ray diffraction (SHELXL) : Resolves bond lengths, angles, and crystal packing. SHELX is robust for small-molecule refinement, even with twinned data .
    • ORTEP-3 : Visualizes thermal ellipsoids and molecular geometry .

Q. What safety protocols are essential when handling this compound?

  • Hazard classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
  • Precautions :
    • Use fume hoods and PPE (gloves, goggles).
    • Avoid skin contact; wash thoroughly post-handling.
    • Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Validation steps :
    • Refine structures using SHELXL with high-resolution data to minimize errors .
    • Check for twinning using the WinGX suite; apply twin-law corrections if needed .
    • Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm substituent positions .
  • Comparative analysis : Reference related structures (e.g., 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid) to identify atypical bond angles or torsional strain .

Q. What strategies improve regioselective bromination in quinoline derivatives like this compound?

  • Directing groups : The ester group at position 2 directs electrophilic bromination to position 6 via resonance stabilization.
  • Reaction optimization :
    • Use Lewis acids (e.g., FeBr₃) to enhance electrophilic substitution.
    • Monitor reaction progress with TLC to avoid over-bromination.
  • Ultrasound assistance : Reduces side reactions by shortening reaction time .

Q. How can computational chemistry predict the reactivity or bioactivity of this compound derivatives?

  • Molecular docking : Simulate interactions with target proteins (e.g., P-glycoprotein) to prioritize derivatives for synthesis .
  • QSAR modeling : Correlate electronic properties (e.g., Hammett constants) with biological activity. For example, the bromo group’s electronegativity may enhance binding affinity.
  • DFT calculations : Optimize geometries and calculate frontier molecular orbitals to predict reactivity sites .

Q. What are common impurities in this compound, and how are they characterized?

  • Potential impurities :
    • Debrominated byproducts : Detectable via LC-MS (e.g., molecular ion peaks at m/z 202.21 for the parent carboxylic acid) .
    • Ester hydrolysis products : Monitor using IR loss of C=O ester signals.
  • Analytical methods :
    • HPLC with UV detection : Quantifies impurities at trace levels.
    • Tandem MS/MS : Confirms structural assignments of degradation products .

Properties

IUPAC Name

methyl 6-bromoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSQECLLCVBRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635001
Record name Methyl 6-bromoquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623583-88-0
Record name Methyl 6-bromoquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 6-bromo-2-quinolinecarboxylic acid (331 g, from multiple batches, 1.31 mol) and methanesulfonic acid (22 mL, 33 g, 0.34 mol) in methanol (2 L) was refluxed for 6 hr. The mixture was treated with a solution of sodium bicarbonate (29 g, 0.34 mol) in water (350 mL) and the resulting suspension was slowly cooled to 20° C. and stirred overnight. The suspension was filtered and the cake was washed with water (1 L). The solid was dried in a vacuum oven at 50° C. for 3 days to yield methyl 6-bromo-2-quinolinecarboxylate (294 g, 85%). 1H NMR (400 MHz, DMSO-d6) δ 8.52 (d, J=9 Hz, 1H), 8.40 (d, J=2 Hz, 1H), 8.14 (d, J=9 Hz, 1H), 8.08 (d, J=9 Hz, 1H), 7.97 (m, 1H), 3.93 (s, 3H). ES-LCMS m/z 267 (M+H)+.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 6-bromoquinoline-2-carboxylate
Methyl 6-bromoquinoline-2-carboxylate
Methyl 6-bromoquinoline-2-carboxylate
Methyl 6-bromoquinoline-2-carboxylate
Methyl 6-bromoquinoline-2-carboxylate
Methyl 6-bromoquinoline-2-carboxylate

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